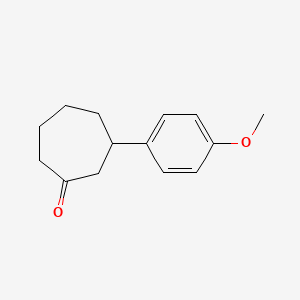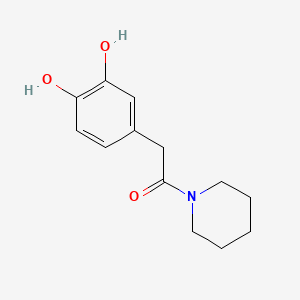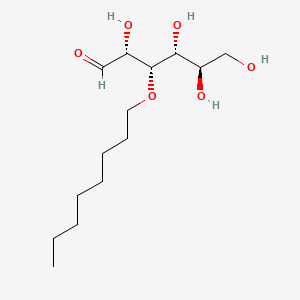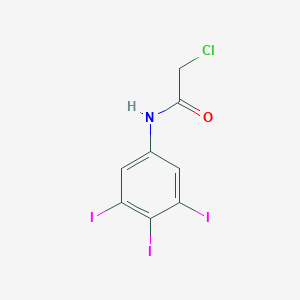
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is an organic compound with the molecular formula C14H14O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a hexahydro structure, indicating the presence of six additional hydrogen atoms compared to phenanthrene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione typically involves the hydrogenation of phenanthrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of phenanthrene-4,5-dione using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation, resulting in the formation of the hexahydro derivative.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields. The purity of the final product is ensured through various purification techniques, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-4,5-dione.
Reduction: Further reduction can lead to the formation of fully hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Phenanthrene-4,5-dione.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Scientific Research Applications
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-4,5-dione: The non-hydrogenated form of the compound.
1,2,3,4,5,6-Hexahydrophenanthrene: A fully hydrogenated derivative without the dione functionality.
9-Phenyl-3,4,5,6,7,9-Hexahydro-1H-Xanthene-1,8(2H)-dione: A structurally similar compound with a different core structure.
Uniqueness
1,2,3,6,7,8-Hexahydrophenanthrene-4,5-dione is unique due to its specific hydrogenation pattern and the presence of the dione functionality. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
110028-98-3 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1,2,3,6,7,8-hexahydrophenanthrene-4,5-dione |
InChI |
InChI=1S/C14H14O2/c15-11-5-1-3-9-7-8-10-4-2-6-12(16)14(10)13(9)11/h7-8H,1-6H2 |
InChI Key |
JVLYNUFSCKCQQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(CCCC3=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(3,3-dimethylindol-2-yl)ethenyl]benzenethiol](/img/structure/B14318047.png)

![2-[(5-Aminonaphthalen-1-yl)carbamoyl]benzoic acid](/img/structure/B14318050.png)

methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)


![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)

![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)


![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
